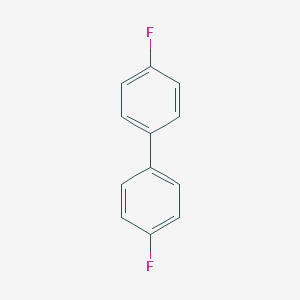
4,4'-Difluorobiphenyl
Cat. No. B165722
Key on ui cas rn:
398-23-2
M. Wt: 190.19 g/mol
InChI Key: PZDAAZQDQJGXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04956507
Procedure details


4,4'-difluorobiphenyl has heretofore been prepared by a process utilizing a Grignard coupling reaction. In accordance with the prior process, p-halofluorobenzene is reacted with magnesium in a solvent to form halomagnesiumfluorobenzene, the Grignard reagent. The Grignard reagent is then reacted with additional p-halofluorobenzene (the coupling reagent) in the presence of a catalyst comprised of palladium chloride or palladium supported on charcoal. This prior process results in a yield of about 80% 4-4'-difluorobiphenyl when the Grignard reagent is formed from pbromofluorobenzene and the coupling reagent is p-iodofluorobenzene. In addition, about 8% of a difluoroterphenyl byproduct is formed in the reaction. Thus, the heretofore utilized process produces a relatively low yield of 4,4'-difluorobiphenyl. In addition, the process is disadvantageous in that p-iodofluorobenzene is expensive, and a high molar ratio of the palladium chloride or palladium/charcoal catalyst is required. While p-bromofluorobenzene is much less expensive than p-iodofluorobenzene, when p-bromofluorobenzene is substituted for p-iodofluorobenzene in the coupling reaction, a very low yield of 4,4'-difluorobiphenyl is obtained.






Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1>[Pd].[Pd](Cl)Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)F
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Seven
|
Name
|
palladium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
